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Isooctyl acrylate - 54774-91-3

Isooctyl acrylate

Catalog Number: EVT-7935788
CAS Number: 54774-91-3
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
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Product Introduction

Source and Classification

Isooctyl acrylate can be sourced from both natural and synthetic routes. It is primarily synthesized through the esterification of acrylic acid with isooctanol. The classification of isooctyl acrylate falls under the category of aliphatic esters, which are known for their low viscosity and good adhesion properties, making them suitable for a variety of applications in coatings, adhesives, and sealants.

Synthesis Analysis

Methods

The synthesis of isooctyl acrylate typically involves the following steps:

  1. Esterification Reaction: The process begins with the addition of acrylic acid and isooctanol in the presence of a catalyst, often an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and minimize by-products.
  2. Temperature and Pressure Control: The reaction temperature is usually maintained between 95°C to 115°C, with pressures adjusted to facilitate the removal of water produced during the esterification process. Vacuum conditions may also be employed to enhance the reaction efficiency .
  3. Purification Steps: After the initial synthesis, the crude product undergoes purification steps such as washing to remove unreacted materials and by-products. This may include using water as a washing medium to recover catalysts and improve environmental sustainability .

Technical Details

The technical aspects of synthesizing isooctyl acrylate involve careful monitoring of reaction kinetics, including reactant residence time, which can significantly affect product yield. The residence time is typically maintained at values ranging from one to five minutes depending on the reactor design .

Molecular Structure Analysis

Structure

Isooctyl acrylate has a molecular formula of C13H24O2C_{13}H_{24}O_2. Its structure features a long carbon chain derived from isooctanol attached to an acrylate functional group. This configuration contributes to its properties as a flexible monomer.

Data

  • Molecular Weight: Approximately 212.33 g/mol
  • Boiling Point: Approximately 200°C
  • Density: About 0.87 g/cm³ at 20°C
Chemical Reactions Analysis

Reactions

Isooctyl acrylate participates in various chemical reactions, primarily polymerization processes. It can undergo radical polymerization to form polyacrylate materials, which are utilized in coatings and adhesives.

Technical Details

The polymerization process can be initiated using thermal or photoinitiators, leading to cross-linking that enhances material properties such as durability and flexibility. The reactivity of the double bond in the acrylate group facilitates these polymerization reactions under mild conditions.

Mechanism of Action

Process

The mechanism by which isooctyl acrylate acts during polymerization involves the formation of free radicals that initiate chain reactions. These radicals can be generated through heat or light exposure, leading to the opening of the double bond in the acrylate group.

Data

  • Activation Energy: Varies depending on initiator type but generally falls within a range conducive for rapid polymerization.
  • Polymerization Rate: Influenced by factors such as temperature, concentration of initiators, and presence of solvents.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mild characteristic odor
  • Viscosity: Low viscosity, facilitating easy handling during manufacturing processes

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Reactivity: Highly reactive due to its unsaturated bond; can participate in various addition reactions.

Relevant data indicates that isooctyl acrylate exhibits excellent adhesion properties when used in formulations for paints and coatings .

Applications

Isooctyl acrylate finds extensive use in various scientific and industrial applications:

  • Adhesives: Used as a key component in pressure-sensitive adhesives due to its strong bonding capabilities.
  • Coatings: Employed in formulations for protective coatings that require flexibility and durability.
  • Sealants: Integral in producing sealants that need to withstand environmental stressors while maintaining adhesion.

Research has shown that incorporating isooctyl acrylate into polymeric systems enhances mechanical properties and reduces brittleness, making it suitable for advanced materials applications .

Synthesis Methodologies of Isooctyl Acrylate

Esterification Reaction Dynamics and Optimization

The esterification of acrylic acid with isooctanol is an equilibrium-limited endothermic reaction (ΔH ≈ 16.5–18.0 kcal/mol) requiring acidic catalysts. Uncontrolled conditions promote Michael addition and dimerization side reactions, generating heavy adducts like 2-ethylhexyl 3-(2-ethylhexyloxy)propanoate and acrylic acid dimers [5]. These impurities reduce final product yield and necessitate intensive purification.

Role of Water-Soluble Catalysts in Acrylic Acid-Isooctanol Systems

Water-soluble catalysts—particularly p-toluenesulfonic acid (PTSA) and methanesulfonic acid—enable high esterification efficiency (>95%) while facilitating post-reaction separation. As disclosed in patent CN111848396A, these catalysts remain soluble in the aqueous phase during washing stages, allowing recovery rates exceeding 85% [2]. Compared to heterogeneous catalysts, water-soluble variants minimize hydrolysis side reactions due to reduced contact time with water. Catalyst concentration optimization is critical: concentrations below 1.0 wt% delay equilibrium attainment, while exceeding 1.5 wt% accelerates acrylic acid dimerization [2] [5].

Temperature-Pressure Control Strategies for Yield Enhancement

A stepwise temperature-pressure profile maximizes conversion while suppressing heavy adducts:

  • Stage 1: React at 88–92°C under −38 to −43 kPa vacuum for 0.8–1.2 hours
  • Stage 2: Increase to 95–97.5°C at −53 to −58 kPa for 0.8–1.2 hours
  • Stage 3: Finalize at 105–110°C under −70 to −75 kPa vacuum [2]

Table 1: Temperature-Pressure Optimization for Esterification Yield

Reaction StageTemperature Range (°C)Pressure Range (kPa)Conversion (%)
Initial88–92−38 to −4340–55
Intermediate95–97.5−53 to −5870–80
Final105–110−70 to −75>95

This protocol reduces heavy adduct formation to <3 wt% by limiting thermal exposure above 100°C [5]. Computational studies confirm activation barriers for Michael additions increase exponentially above 110°C, justifying strict upper temperature limits [5].

Polymerization Inhibitor Efficacy During Reaction Stabilization

Radical inhibitors prevent acrylic acid and product oligomerization during prolonged heating:

  • Hydroquinone (200–500 ppm)
  • 4-Hydroxy-TEMPO (100–300 ppm)
  • Phenothiazine (300–600 ppm) [2] [3]

Oxygen acts synergistically with inhibitors, with dissolved O₂ maintained at 5–10 ppm through sparging. Inhibitor effectiveness correlates with thermal stability: TEMPO derivatives retain >95% efficacy after 6 hours at 110°C, whereas hydroquinone degrades by 40% under identical conditions [2].

Table 2: Polymerization Inhibitor Performance at 110°C

InhibitorConcentration (ppm)Efficacy After 6 Hours (%)By-Product Formation
Hydroquinone40060Moderate
4-Hydroxy-TEMPO20096Low
4-Methoxy-TEMPO20092Low
Phenothiazine50085High

Advanced Purification Techniques Post-Synthesis

Crude ester mixtures contain residual acrylic acid (2–5%), isooctanol (3–8%), catalyst, and Michael adducts. Multi-stage purification achieves >99.5% purity required for polymer-grade applications.

Light Component Removal via Vacuum Distillation

Light components (water, unreacted isooctanol, acrylic acid) are separated using vacuum distillation at −95 to −99.5 kPa and 130–145°C [2]. This step employs structured packing columns with high surface area to minimize residence time, reducing thermal polymerization risk. Polymerization inhibitors (e.g., 200 ppm TEMPO) are injected into the distillation feed, decreasing oligomer formation to <0.5% [2]. The distillate contains 88–92% recoverable isooctanol, which is recycled to the esterification reactor.

Multi-Stage Washing Processes for Impurity Reduction

Counter-current washing utilizes reaction-generated water (from the water regeneration subsystem) to extract hydrophilic impurities:

  • Primary Wash: Removes 98% residual catalyst using deionized water at 25–30°C
  • Alkaline Wash: 5% sodium bicarbonate solution neutralizes acidic residues
  • Final Wash: Deionized water eliminates salt traces [4]

Table 3: Washing Efficiency for Catalyst Removal

Wash StageWash MediumTemperature (°C)PTSA Removal (%)
PrimaryGenerated water25–3090–92
Alkaline5% NaHCO₃40–4599.5
FinalDeionized water25–30>99.9

The washing tower design incorporates sieve trays to maximize interfacial contact area. Aqueous-phase organic content is minimized to <100 ppm through optimized phase separation [4].

Catalyst Recovery and Recycling Systems

The water regeneration subsystem processes wash effluents through acidification, concentration, and crystallization:

  • Acidification: Adjust pH to <2 using sulfuric acid, precipitating PTSA
  • Evaporation: Concentrate the stream at 80°C under −90 kPa vacuum
  • Crystallization: Recover >85% PTSA crystals of >99% purity [2]

Recycled catalyst shows equivalent activity to fresh catalyst for ≥5 batches, reducing raw material consumption by 18–22% [2].

Properties

CAS Number

54774-91-3

Product Name

Isooctyl acrylate

IUPAC Name

6-methylheptyl prop-2-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3

InChI Key

DXPPIEDUBFUSEZ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)C=C

Solubility

Solubility in water, g/100ml at 23 °C: 0.001 (very poor)

Canonical SMILES

CC(C)CCCCCOC(=O)C=C

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